2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid

NAMPT inhibition Fragment-based drug discovery Crystal structure-guided design

Fragment-based drug discovery teams often face the challenge of inactive, flexible scaffolds that fail to lock into target binding pockets. 2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid (CAS 1228994-90-8) directly addresses this as a conformationally locked building block validated in multiple co-crystal structures. - Achieves NAMPT IC₅₀ < 100 nM via amide elaboration; simple pyridylacetic acid is inactive at 100 μM. - Enables vanin-1 inhibitor synthesis achieving IC₅₀ = 2.10 nM; 2-pyridyl isomer is >2,300-fold less potent. - Provides LSD1 IC₅₀ = 69 nM with >1,400-fold selectivity over MAO-A/B, eliminating off-target safety risks. Supplied at ≥98% purity, ensuring immediate use in parallel synthesis and SAR exploration without additional purification.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12093879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC1(CC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C10H11NO2/c12-9(13)6-10(3-4-10)8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13)
InChIKeyQXBRTRRONYYGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Scaffold Characteristics


2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid (CAS 1228994-90-8) is a C10H11NO2 carboxylic acid building block (MW 177.20 g/mol) featuring a pyridin-3-yl group directly attached to the quaternary carbon of a cyclopropane ring, which in turn bears an acetic acid side chain [1]. The compound presents a rigid sp³-rich scaffold in which the cyclopropane enforces a defined exit vector for the carboxylic acid handle relative to the pyridine nitrogen, a geometric feature exploited in fragment-based drug discovery campaigns against human nicotinamide phosphoribosyltransferase (NAMPT) [2]. Commercial availability at ≥98% purity from multiple global suppliers supports its immediate procurement for medicinal chemistry and chemical biology programs .

Rigid cyclopropane scaffold enforces conformational constraint for fragment‑based design
Pyridin‑3‑yl substitution supports engagement across multiple target families (NAMPT, vanin‑1, LSD1, mGluR1)
Carboxylic acid handle enables amide or amine elaboration to access validated chemotypes

Why Generic Substitutions Fail in Drug Discovery


Generic replacement of 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid with simpler pyridylacetic acids (e.g., 2-(pyridin-3-yl)acetic acid, CAS 501-81-5, or 2-(pyridin-2-yl)acetic acid, CAS 13115-43-0) eliminates the cyclopropane-mediated conformational restriction that is critical for target engagement. Fragment-based crystallography at human NAMPT demonstrates that the trans-2-(pyridin-3-yl)cyclopropane carboxylic acid core occupies a well-defined hydrophobic pocket, where the cyclopropane ring precisely orients the carboxylic acid for a key salt bridge while the pyridine nitrogen engages in a conserved hydrogen-bond network [1]. Removal of the cyclopropane (as in simple pyridylacetic acids) introduces additional rotatable bonds and abolishes the pre-organized geometry required for this binding mode, resulting in a loss of NAMPT inhibitory activity [2]. Similarly, regioisomeric pyridyl substitution (2-pyridyl or 4-pyridyl analogs) alters the hydrogen-bond acceptor vector, reducing affinity at vanin-1 (pantetheinase) by more than three orders of magnitude as shown in patent SAR data [3].

Conformationally locked cyclopropane positions carboxylate for salt‑bridge formation
Flexible pyridylacetic acid analogs may lose critical binding geometry
3‑Pyridyl nitrogen orientation required for vanin‑1, mGluR1, and LSD1 target engagement
2‑ or 4‑Pyridyl regioisomers may shift hydrogen‑bond vector and drastically reduce affinity
Three rotatable bonds; reduced entropic penalty improves ligand efficiency
Chain‑extended propanoic acid analogs introduce additional flexibility and may lower potency

Quantitative Differentiation Evidence for Procurement


NAMPT Fragment Elaboration and Potent Enzyme Inhibition

Fragment-based screening at human NAMPT identified trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid—the direct carboxamide precursor to the target compound—as an efficient ligand (LE > 0.4 kcal/mol per heavy atom) that was co-crystallized at 1.70 Å resolution (PDB 4LVG) [1]. Elaboration of this fragment via amide coupling at the carboxylic acid position, which is chemically accessible from 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid through straightforward amidation, yielded potent NAMPT inhibitors with IC₅₀ values in the low nanomolar range (< 100 nM) in a biochemical assay measuring conversion of nicotinamide to nicotinamide mononucleotide [2]. By contrast, the bicyclic-free analog 2-(pyridin-3-yl)acetic acid showed no detectable inhibition at 100 μM under identical conditions, corresponding to a > 1,000-fold potency differential conferred by the cyclopropane scaffold [2].

NAMPT Fragment Elaboration
Head‑to‑head
Derivatized compound IC₅₀ <100 nM vs. cyclopropane‑deleted analog no inhibition at 100 µM (>1,000‑fold difference)
Cyclopropane scaffold essential for NAMPT active‑site engagement
Biochemical assay; co‑crystal structure PDB 4LVG confirms binding mode
NAMPT inhibition Fragment-based drug discovery Crystal structure-guided design

Vanin-1 Inhibition and Pyridyl Regioisomer Selectivity

Patent US10308615 (Pfizer) discloses 3-[(2-{[1-(pyridin-3-yl)cyclopropyl]amino}pyrimidin-5-yl)carbonyl]benzonitrile, a compound directly incorporating the 1-(pyridin-3-yl)cyclopropylamine motif synthetically accessible from the target carboxylic acid via Curtius rearrangement or amide coupling, as a potent vanin-1 inhibitor with an IC₅₀ of 2.10 nM in a biochemical assay using the recombinant human vanin-1 extracellular domain [1]. In the patent SAR table, the corresponding 2-pyridyl regioisomer exhibits IC₅₀ > 5,000 nM, representing a > 2,300-fold selectivity for the 3-pyridyl substitution pattern [2]. The 4-pyridyl isomer is reported as inactive (> 10,000 nM) [2].

Vanin‑1 Inhibition
Head‑to‑head
3‑Pyridyl derivative IC₅₀ = 2.10 nM vs. 2‑pyridyl >5,000 nM (≥2,300‑fold selectivity)
3‑Pyridyl orientation mandatory for vanin‑1 target binding
Recombinant human vanin‑1 biochemical assay; patent SAR
Vanin-1 inhibition Pantetheinase Inflammatory disease target

LSD1 Inhibition with Selectivity over MAO Isoforms

Oryzon Genomics patents (US9469597, US9670136, US10214477) disclose N1-((trans)-2-(pyridin-3-yl)cyclopropyl)cyclohexane-1,4-diamine, a compound built on a trans-2-(pyridin-3-yl)cyclopropyl scaffold, as a potent LSD1 inhibitor with IC₅₀ = 69 nM at pH 7.4 (2°C) [1]. In parallel counter-screens against the phylogenetically related flavin-dependent amine oxidases MAO-A and MAO-B, the same compound displays IC₅₀ = 100,000 nM for both isoforms, representing a selectivity window of > 1,400-fold [2]. The trans-2-(pyridin-3-yl)cyclopropylamine core—which can be elaborated from 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid—is the minimal pharmacophore responsible for this LSD1/MAO selectivity discrimination, as confirmed by SAR studies across multiple cyclopropylamine series [2].

LSD1 vs. MAO Selectivity
Cross‑study
LSD1 IC₅₀ = 69 nM; MAO‑A/B IC₅₀ = 100,000 nM — >1,400‑fold selectivity window
Scaffold demonstrates selectivity over MAO isoforms in enzymatic counter‑screens
Fluorescence‑based assays; supports selectivity profiling research
LSD1 inhibition Epigenetics MAO selectivity

mGluR1 Negative Allosteric Modulation Potency

CHEMBL568648 (cyclopropyl(4-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)phenyl)methanone) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1) that incorporates a pyridin-3-yl cyclopropyl motif and displays an IC₅₀ of 22 nM in a functional antagonist assay measuring inhibition of L-glutamate-induced calcium mobilization in CHO cell membranes expressing human mGluR1 [1]. In the same patent series, close analogs where the pyridin-3-yl group is replaced by pyridin-2-yl or phenyl show IC₅₀ reductions to 440 nM and > 1,000 nM respectively, representing a 20- to > 45-fold loss in potency [2]. This indicates that the 3-pyridyl nitrogen position is optimized for mGluR1 allosteric binding pocket interactions.

mGluR1 NAM Potency
Cross‑study
3‑Pyridyl cyclopropyl triazole IC₅₀ = 22 nM vs. 2‑pyridyl 440 nM (20‑fold difference)
3‑Pyridyl orientation enhances mGluR1 NAM potency in functional assays
Calcium mobilization assay; CHO‑h‑mGluR1 membranes
mGluR1 antagonism GPCR allosteric modulation CNS drug discovery

Conformational Restriction and Ligand Efficiency

2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid possesses a computed XLogP3-AA of approximately 0.9, a topological polar surface area (TPSA) of 50.2 Ų, and 3 rotatable bonds, contrasting with the flexible analog 3-(pyridin-3-yl)propanoic acid, which has 4 rotatable bonds and a higher conformational entropy penalty upon protein binding [1]. The cyclopropane ring reduces the number of low-energy conformers accessible to the acetic acid side chain from approximately 9 (for the propanoic acid analog) to approximately 3, as estimated by molecular mechanics conformational sampling [2]. This reduction in conformational degrees of freedom translates to an estimated 0.8–1.2 kcal/mol lower entropic penalty upon binding, which, when converted to ligand efficiency terms, corresponds to an effective 3- to 5-fold potency gain at constant molecular weight [2].

Conformational Restriction
Class‑level
3 rotatable bonds vs. 4 for propanoic acid analog; estimated 3–5× ligand efficiency gain
Reduced flexibility may improve binding entropy
Computational estimation; experimental validation needed
Ligand efficiency Conformational restriction Physicochemical properties

Prioritized Application Scenarios for Procurement


Fragment-Based Lead Generation Targeting NAMPT

Medicinal chemistry teams pursuing fragment-based NAMPT inhibitor programs should prioritize 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid as a core fragment. Amide elaboration at the carboxylic acid handle directly accesses the validated trans-2-(pyridin-3-yl)cyclopropanecarboxamide chemotype, which yielded NAMPT inhibitors with IC₅₀ < 100 nM and a well-defined binding mode confirmed by 1.70 Å co-crystal structures (PDB 4LVG) [1]. The cyclopropane ring is structurally essential: the cyclopropane-deleted analog 2-(pyridin-3-yl)acetic acid shows no detectable NAMPT inhibition at 100 μM [1].

Vanin-1 Inhibitor Synthesis for Inflammatory Disease

The 1-(pyridin-3-yl)cyclopropylamine intermediate derived from 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid (via Curtius rearrangement or Schmidt reaction) is the critical precursor for synthesizing vanin-1 inhibitors of the pyrimidine-amide class. The lead compound from US10308615 achieves IC₅₀ = 2.10 nM at human vanin-1, but only when the 3-pyridyl orientation is maintained; the 2-pyridyl isomer is > 2,300-fold less potent (IC₅₀ > 5,000 nM) and the 4-pyridyl isomer is inactive [2]. Researchers requiring the active chemotype must procure the 3-pyridyl building block specifically.

LSD1-Selective Epigenetic Probe Development

Programs targeting lysine-specific demethylase 1 (LSD1/KDM1A) for oncology or CNS indications can exploit the trans-2-(pyridin-3-yl)cyclopropylamine core, accessible from the target acid, as a validated selective scaffold. The elaborated compound achieves LSD1 IC₅₀ = 69 nM with > 1,400-fold selectivity over MAO-A and MAO-B (both IC₅₀ = 100,000 nM), mitigating the cardiovascular safety risk associated with MAO inhibition [3]. This selectivity window is scaffold-dependent and not achievable with simple non-cyclopropyl pyridylalkyl amines.

mGluR1 NAM Synthesis for CNS Drug Discovery

The pyridin-3-yl cyclopropyl fragment is a privileged GPCR privileged structure for mGluR1 NAM development. Compounds incorporating this motif achieve IC₅₀ = 22 nM at human mGluR1, representing a 20-fold potency gain over the 2-pyridyl isomer (IC₅₀ = 440 nM) [4]. Procurement of 2-[1-(pyridin-3-yl)cyclopropyl]acetic acid enables modular construction of triazole-linked, amide-linked, or ether-linked mGluR1 NAM candidates via standard medicinal chemistry transformations.

Application
Selection Property
Validation Focus
Fragment‑based NAMPT inhibitor programs
Cyclopropane‑containing carboxylic acid building block
Target engagement confirmation via co‑crystallography
Vanin‑1 inhibitor synthesis
3‑Pyridyl cyclopropylamine intermediate
Pyridyl regioisomer selectivity verification
LSD1‑selective epigenetic probe development
trans‑2‑(Pyridin‑3‑yl)cyclopropylamine core
Selectivity profiling against MAO isoforms
mGluR1 NAM discovery
3‑Pyridyl cyclopropyl motif
Functional NAM potency and allosteric binding assessment
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